molecular formula C11H10N2O5S2 B14200532 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-56-1

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole

Cat. No.: B14200532
CAS No.: 922504-56-1
M. Wt: 314.3 g/mol
InChI Key: WCMKUXJLULQBRT-UHFFFAOYSA-N
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Description

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a complex organic compound characterized by the presence of a benzodioxole ring, a methanesulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2H-1,3-benzodioxole with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with appropriate thiadiazole precursors under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.

    Substitution: Amines, thiols; conditionsmild heating, presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The benzodioxole and thiadiazole rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is unique due to the presence of both methanesulfonyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in other similar compounds.

Properties

CAS No.

922504-56-1

Molecular Formula

C11H10N2O5S2

Molecular Weight

314.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfonyl)-3-methoxy-1,2,4-thiadiazole

InChI

InChI=1S/C11H10N2O5S2/c1-16-10-12-11(19-13-10)20(14,15)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3

InChI Key

WCMKUXJLULQBRT-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)S(=O)(=O)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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